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Compound of Interest

Compound Name: 5-hydroxyflavanone

CAS No.: 22701-17-3

Cat. No.: B600477 Get Quote

Executive Summary
The "Chelated Carbonyl" Diagnostic

For researchers isolating or synthesizing flavonoids, distinguishing 5-hydroxyflavanone from

its isomers (e.g., 7-hydroxyflavanone) or non-chelated analogues is a critical structural

challenge. The defining feature of 5-hydroxyflavanone is the Intramolecular Hydrogen Bond

(IMHB) formed between the hydroxyl proton at C5 and the carbonyl oxygen at C4.

This guide provides a comparative analysis of the

C NMR spectral signatures driven by this interaction. Unlike standard flavanones, the 5-
hydroxy derivative exhibits a characteristic deshielding of the carbonyl carbon (C4) and a
distinct shielding pattern on the A-ring, serving as a self-validating spectral fingerprint.

Experimental Protocol: The Self-Validating System
To ensure reproducible assignments, the following protocol synthesizes pulse sequence

selection with solvent logic.

Solvent Selection Strategy
Primary Solvent: Chloroform-d (CDCl

)
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Rationale: CDCl

is non-polar and does not compete for hydrogen bonding. It preserves the intramolecular
H-bond between 5-OH and 4-C=O, rendering the 5-OH proton as a sharp, downfield
singlet (~12.0 ppm) and maximizing the deshielding effect on C4.

Alternative: DMSO-d

Use Case: Only if solubility is poor. Be aware that DMSO is a strong H-bond acceptor; it

may compete with the carbonyl, broadening the OH signal and slightly shielding the C4

resonance compared to CDCl

.

Acquisition Workflow
Instrument: 400 MHz (minimum) recommended for resolving quaternary carbons.

Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL CDCl

. Filter through cotton to remove particulates (paramagnetic impurities broaden relaxation).

1D

H NMR: Acquire first to confirm the presence of the chelated hydroxyl proton (>11.5 ppm).

1D

C {

H} (Broadband Decoupled):

Relaxation Delay (D1): Set to 2–3 seconds. Quaternary carbons (C4, C5, C9, C10) have

long

relaxation times.

Scans: Minimum 1024 scans for adequate S/N on quaternary peaks.

DEPT-135: Essential for distinguishing CH/CH
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(positive) from CH

(negative) and Cq (silent).

Target: C2 (CH) vs C3 (CH

).

2D HMBC (Heteronuclear Multiple Bond Correlation):

Critical Step: Set long-range coupling delay to 8 Hz (

). This links the chelated proton (5-OH) to C5, C6, and C10, unambiguously anchoring the
A-ring assignment.

Assignment Logic Visualization

Phase 1: Screening Phase 2: Carbon Typing Phase 3: Connectivity

1H NMR (CDCl3) Check >11.5 ppm
(Chelated OH) 13C BB + DEPT-135

Confirmed Identify C4 (C=O)
Identify C2/C3 2D HMBC Link 5-OH to

C5, C6, C10

Click to download full resolution via product page

Figure 1: Step-by-step logic flow for assigning 5-hydroxyflavanone, prioritizing the detection of

the chelated proton.

Comparative Analysis: 5-Hydroxyflavanone vs.
Alternatives
The following table contrasts 5-hydroxyflavanone with its non-chelated parent (Flavanone)

and its isomer (7-Hydroxyflavanone).

Key Insight: The "Alternative" here is often a structural isomer. Note how the C4 (Carbonyl) and

C5 (Ipso) shifts change drastically based on the presence of the H-bond.
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Table 1: Comparative C Chemical Shifts (ppm in CDCl )
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Carbon
Position

Type

5-

Hydroxyflava

none

(Target)

Flavanone

(Parent)

7-

Hydroxyflava

none

(Isomer)

Mechanistic

Driver

C4 (C=O) Cq 196.0 - 198.0 191.5 - 192.5 190.0 - 192.0

IMHB

Deshielding:

5-OH pulls

electron

density from

C=O.

C2 CH 78.5 - 79.5 79.0 - 80.0 79.0 - 80.0

Proximity to

B-ring

(Minimal

change).

C3 CH 43.0 - 43.5 44.0 - 45.0 43.5 - 44.5
C-ring

conformation.

C5 Cq-O 164.0 - 165.0 128.0 - 129.0 128.5 - 129.5

Ipso Effect:

Direct

attachment of

Oxygen.

C6 CH 96.0 - 97.0 121.0 - 122.0 110.0 - 111.0

Ortho

Shielding:

Resonance

form puts (-)

charge here.

C7 Cq/CH
164.0 - 165.0

(if OH)
133.0 - 134.0 163.0 - 165.0

In 5-OH, this

is C-H; in 7-

OH, this is C-

OH.
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C8 CH 95.0 - 96.0 118.0 - 119.0 103.0 - 104.0

Para

Shielding:

Resonance

effect from 5-

OH.

C10 Cq 103.0 - 104.0 121.0 - 122.0 114.0 - 115.0

Bridgehead

carbon

affected by A-

ring

resonance.

Note: Values are approximate ranges derived from Agrawal [1] and standard flavonoid

databases. Exact values depend on concentration and specific B-ring substitution.

Mechanistic Insight: The Intramolecular Hydrogen
Bond[1]
Understanding why the shifts occur allows you to predict spectra for derivatives.

The Deshielding Mechanism
In 5-hydroxyflavanone, the hydrogen bond forms a stable 6-membered pseudo-ring.

Proton (H): Locked between two oxygens. Extremely deshielded (>12 ppm).[1]

Carbonyl (C4): The H-bond polarizes the C=O bond, reducing electron density at the carbon.

This causes a downfield shift (higher ppm) compared to the non-chelated ketone.

Ortho/Para Carbons (C6, C8): The oxygen at C5 is an electron donor by resonance. This

pumps electron density into the ortho (C6, C10) and para (C8) positions, causing significant

upfield shielding (<100 ppm).

Structural Topology Diagram
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Figure 2: The electronic consequences of the 5-OH group.[1] The H-bond deshields C4, while

resonance shields C6 and C8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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